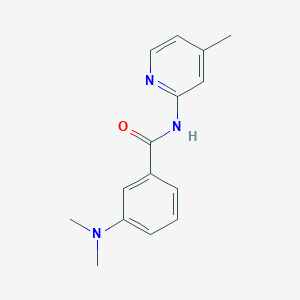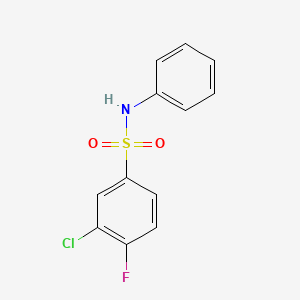
3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-N-(4-methylpyridin-2-yl)benzamide, also known as DMXAA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMXAA was first synthesized in the 1980s, and since then, it has been studied extensively for its anti-tumor and anti-angiogenic properties.
Wirkmechanismus
3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide works by binding to the vascular endothelial growth factor receptor 2 (VEGFR2) on the surface of tumor blood vessels. This binding induces the production of cytokines such as TNF-α and IFN-α, which in turn activate the immune system to attack the tumor. 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide also disrupts the formation of new blood vessels, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects
3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide has been shown to have several biochemical and physiological effects. It induces the production of cytokines such as TNF-α and IFN-α, which activate the immune system to attack cancer cells. 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide also disrupts the formation of new blood vessels, which is essential for tumor growth and metastasis. Additionally, 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments. 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide has also been extensively studied, which means that there is a wealth of information available on its properties and mechanisms of action. However, 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide also has some limitations. It is a relatively complex compound, which means that it may be difficult to synthesize and purify in large quantities. Additionally, 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide has not yet been approved for clinical use, which means that its potential therapeutic applications are still being explored.
Zukünftige Richtungen
There are several future directions for research on 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide. One area of focus is the development of more efficient synthesis methods for 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide, which would enable larger quantities to be produced for clinical trials. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide treatment. Additionally, researchers are exploring the use of 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide in combination with other cancer treatments, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects.
Synthesemethoden
The synthesis of 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide involves the reaction of 4-methyl-2-aminopyridine with 3-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization using a solvent such as ethanol.
Wissenschaftliche Forschungsanwendungen
3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide has been extensively studied for its anti-tumor and anti-angiogenic properties. It works by inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which in turn stimulate the immune system to attack cancer cells. 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide has been shown to be effective against a wide range of tumors, including melanoma, lung cancer, and breast cancer.
Eigenschaften
IUPAC Name |
3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-7-8-16-14(9-11)17-15(19)12-5-4-6-13(10-12)18(2)3/h4-10H,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELXEYFKAPUEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7467036.png)
![[2-(4-bromo-3-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467053.png)
![2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B7467059.png)
![Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7467068.png)
![[2-[(2,4-dichlorophenyl)methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467086.png)
![[2-(3-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467091.png)
![[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467096.png)
![[2-oxo-2-(2,4,6-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467103.png)
![[2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7467118.png)
![N-[(4-chlorophenyl)sulfonylamino]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B7467131.png)
![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)


